

Application Notes: Quantitative Analysis of Norhydrocodone in Hair

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Compound of Interest

Compound Name: **Norhydrocodone**

Cat. No.: **B1253062**

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Introduction

Hair analysis is a powerful tool in clinical and forensic toxicology for monitoring long-term drug exposure. Unlike blood or urine, which provide a short detection window, hair incorporates drugs and their metabolites from the bloodstream into the growing hair shaft, creating a historical record of use that can span months.^{[1][2]} **Norhydrocodone** is a primary metabolite of hydrocodone, a commonly prescribed semi-synthetic opioid. Detecting **norhydrocodone** in hair is a definitive indicator of hydrocodone consumption, as it is not present from external contamination.^{[3][4]} This application note provides a detailed protocol for the extraction, purification, and quantification of **norhydrocodone** from human hair samples using Solid-Phase Extraction (SPE) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The workflow begins with the collection and decontamination of the hair sample to eliminate external pollutants. The hair is then pulverized and subjected to an extraction process, typically involving methanol, to release the embedded drug analytes from the keratin matrix.^{[1][5]} The resulting extract is clarified and purified using mixed-mode Solid-Phase Extraction (SPE) to isolate the target analytes and remove endogenous interferences.^[6] The final eluate is evaporated and reconstituted in a suitable solvent for analysis by LC-MS/MS. This technique provides high sensitivity and selectivity, allowing for the accurate quantification of **norhydrocodone** at very low concentrations (pg/mg range).^[7]

Experimental Protocols

Protocol 1: Sample Collection and Decontamination

This protocol outlines the steps for preparing a hair sample for analysis, ensuring it is free from external contaminants.

1. Sample Collection:

- Collect a sample of approximately 100 milligrams of hair (about 90-120 strands) from the posterior vertex region of the scalp.[\[2\]](#) For chronological analysis, maintain the alignment of the hair strands.
- Cut the hair as close to the scalp as possible.[\[2\]](#)
- Wrap the proximal (scalp) end of the sample in foil to indicate orientation and place it in a labeled collection envelope.[\[1\]](#)[\[2\]](#)

2. Decontamination:

- Cut the hair sample into small segments (1-3 mm) to increase the surface area for washing.[\[1\]](#)
- Place the hair segments into a clean glass vial.
- Wash Step 1 (Organic): Add 5 mL of dichloromethane or acetone to the vial. Vortex for 2 minutes and discard the solvent.[\[1\]](#)[\[6\]](#) Repeat this step.
- Wash Step 2 (Aqueous): Add 5 mL of deionized water. Vortex for 2 minutes and discard the water.[\[1\]](#)
- Drying: Dry the washed hair segments completely at room temperature or in an oven at a low temperature (e.g., 60°C).[\[1\]](#)[\[6\]](#)

Protocol 2: Analyte Extraction and Purification

This protocol details the extraction of **norhydrocodone** from the hair matrix followed by purification using Solid-Phase Extraction (SPE).

1. Pulverization and Extraction:

- Weigh approximately 20-30 mg of the decontaminated, dried hair into a new vial.[6]
- Add stainless steel beads and pulverize the hair using a bead mill or grinder.[8]
- Add an internal standard solution (e.g., 50 μ L of **norhydrocodone-D3**).[9][10]
- Add 1.5 mL of an extraction solvent (e.g., methanol or a methanol/0.1% formic acid mixture). [5][6]
- Incubate the sample overnight at 45-65°C or sonicate for 2-4 hours to facilitate extraction.[5]
- After incubation, centrifuge the sample at high speed (e.g., 10,000 rpm) for 5 minutes.
- Carefully transfer the supernatant to a clean tube for the SPE cleanup.

2. Solid-Phase Extraction (SPE) Clean-up (Mixed-Mode Cation Exchange):

- Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., OASIS PRiME MCX or Clean Screen®) by passing 3 mL of methanol followed by 3 mL of deionized water through the column.[6]
- Sample Loading: Load the entire hair extract supernatant onto the conditioned SPE cartridge.
- Washing:
 - Wash the cartridge with 1 mL of 1% formic acid in water.[11]
 - Wash the cartridge with 1 mL of methanol to remove neutral and acidic interferences.[6][11]
- Elution: Elute the target analytes with 2 mL of a freshly prepared solution of 1-5% ammonium hydroxide in methanol or an acetonitrile/methanol mixture.[6]
- Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 μ L of the initial LC mobile

phase (e.g., 5% acetonitrile with 0.1% formic acid).[6][9] Vortex to mix and transfer to an autosampler vial for analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides typical parameters for the quantitative analysis of **norhydrocodone** using a triple quadrupole mass spectrometer.

1. Liquid Chromatography (LC) Conditions:

- LC System: Agilent 1290, Waters ACQUITY UPLC I-Class, or equivalent.[3]
- Column: Reversed-phase C18 column (e.g., Agilent Poroshell 120 SB C-18, 2.7 μ m, 2.1 x 100 mm or Waters BEH C18, 1.7 μ m, 2.1 x 100 mm).[3]
- Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water.[3][9]
- Mobile Phase B: Methanol with 0.1% formic acid.[3]
- Flow Rate: 0.4 - 0.5 mL/min.[3]
- Column Temperature: 50°C.[3]
- Injection Volume: 10-15 μ L.
- Gradient: A typical gradient would start at ~5% B, ramp up to ~95% B over several minutes, hold, and then return to initial conditions for re-equilibration.

2. Mass Spectrometry (MS/MS) Conditions:

- MS System: Sciex API 6500, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer.[6]
- Ionization Mode: Electrospray Ionization, Positive (ESI+).[10]
- Acquisition Mode: Multiple Reaction Monitoring (MRM).[10]
- MRM Transitions: Specific precursor and product ions must be optimized for the instrument in use. Representative transitions are listed in the table below.

- Key Parameters: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Data Presentation

Table 1: Representative LC-MS/MS MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantifier)	Product Ion 2 (m/z) (Qualifier)
Norhydrocodone	286.1	199.1	171.1
Norhydrocodone-D3	289.1	202.1	174.1

Note: These values are typical and may require optimization on the specific instrument used. Data derived from similar opioid analysis protocols.[\[11\]](#)

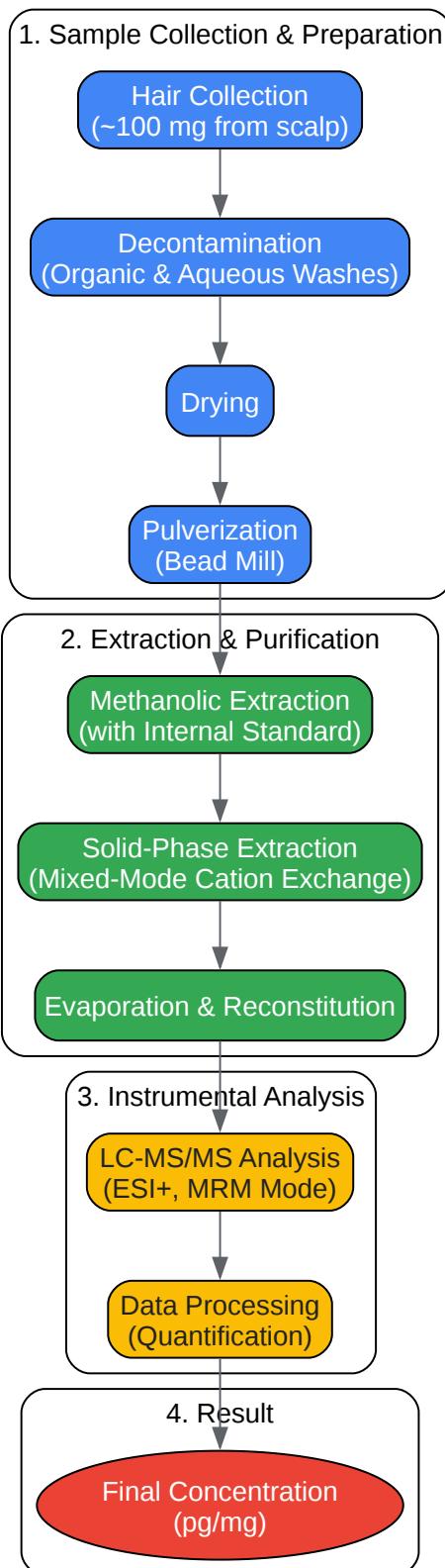
Table 2: Typical Method Validation Parameters for Opioids in Hair

Parameter	Typical Value	Description
Limit of Detection (LOD)	0.1 - 10 pg/mg	The lowest concentration of analyte that can be reliably detected.[7]
Lower Limit of Quantification (LLOQ)	0.5 - 20 pg/mg	The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[5]
Linearity (r^2)	> 0.99	The correlation coefficient for the calibration curve, indicating the method's ability to elicit test results that are directly proportional to the concentration of the analyte.[5]
Recovery	> 80%	The efficiency of the extraction process, measured by comparing the analyte response from an extracted sample to that of a non-extracted standard.[5]
Matrix Effects	< 25%	The effect of co-eluting, interfering substances from the hair matrix on the ionization of the target analyte, which can cause ion suppression or enhancement.
Precision (%CV)	< 15%	The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[5][10]
Accuracy (%Bias)	± 15%	The closeness of the mean test results obtained by the

method to the true value.[\[5\]](#)

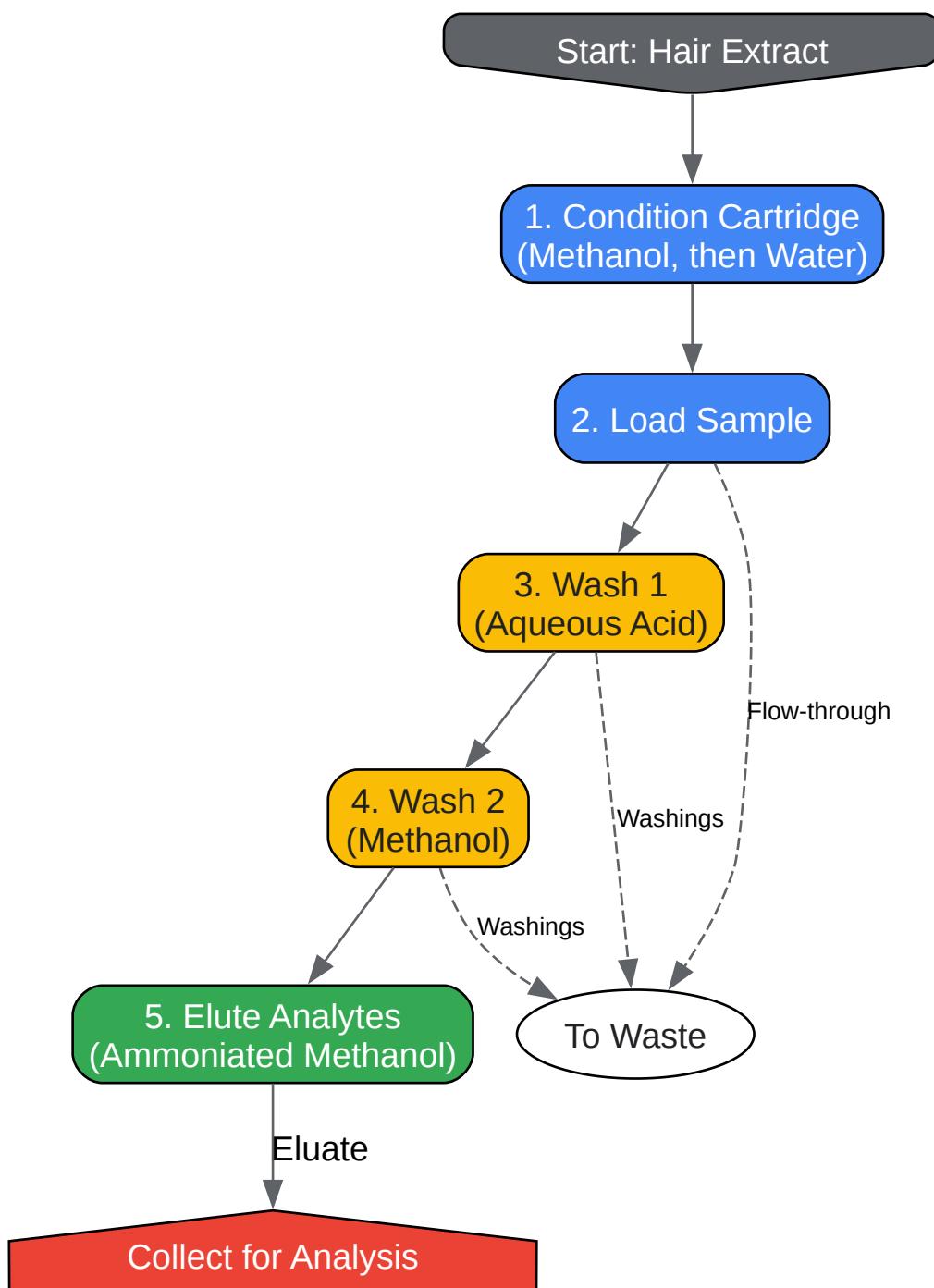
Note: These values represent a summary of performance characteristics commonly reported for multi-analyte opioid panels in hair and should be established for norhydrocodone during in-lab validation.

Visualizations



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Caption: Overall workflow for **norhydrocodone** analysis in hair samples.



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Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.

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